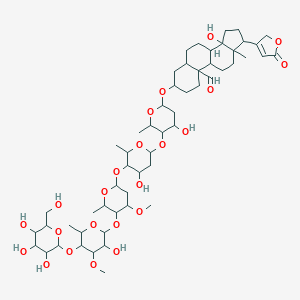
Alepposide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alepposide A is a natural compound that is found in the roots of the plant, Salvia aleppica. It has been identified as a potential therapeutic agent for various diseases due to its pharmacological properties. In recent years, Alepposide A has gained attention in the scientific community for its promising therapeutic effects.
Mechanism of Action
The mechanism of action of Alepposide A is not fully understood. However, it has been suggested that Alepposide A exerts its therapeutic effects through various pathways such as the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, and the regulation of oxidative stress.
Biochemical and Physiological Effects:
Alepposide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to regulate the expression of various genes involved in inflammation and cancer. Furthermore, Alepposide A has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using Alepposide A in lab experiments is that it is a natural compound that is easily extracted from the roots of Salvia aleppica. Furthermore, Alepposide A has been shown to have low toxicity and high bioavailability. However, one of the limitations of using Alepposide A in lab experiments is that it has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on Alepposide A. One of the future directions is to investigate the potential of Alepposide A as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the synergistic effects of Alepposide A with other natural compounds or drugs. Furthermore, future studies could focus on improving the solubility of Alepposide A in water to increase its potential use in lab experiments.
Conclusion:
In conclusion, Alepposide A is a natural compound that has shown promising therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been suggested to exert its effects through various pathways such as the inhibition of the NF-κB signaling pathway and the regulation of oxidative stress. Alepposide A has several advantages for lab experiments, but its poor solubility in water may limit its use in certain experiments. Future research on Alepposide A could investigate its potential as a therapeutic agent for other diseases and improve its solubility in water.
Synthesis Methods
Alepposide A is extracted from the roots of Salvia aleppica using various extraction methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. The extracted compound is then purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
Alepposide A has been studied extensively for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, Alepposide A has shown promising anticancer effects by inducing apoptosis and inhibiting tumor growth. In inflammation research, Alepposide A has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, Alepposide A has been shown to protect against neuronal damage and improve cognitive function.
properties
CAS RN |
146714-05-8 |
|---|---|
Product Name |
Alepposide A |
Molecular Formula |
C55H86O23 |
Molecular Weight |
1115.3 g/mol |
IUPAC Name |
14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C55H86O23/c1-24-46(34(58)18-39(69-24)73-30-10-14-54(23-57)29(17-30)8-9-33-32(54)11-13-53(5)31(12-15-55(33,53)65)28-16-38(60)68-22-28)75-40-19-35(59)47(25(2)70-40)76-41-20-36(66-6)48(26(3)71-41)77-52-45(64)50(67-7)49(27(4)72-52)78-51-44(63)43(62)42(61)37(21-56)74-51/h16,23-27,29-37,39-52,56,58-59,61-65H,8-15,17-22H2,1-7H3 |
InChI Key |
GTJDJJFKPBGWBK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
synonyms |
alepposide A alepposide-A strophanthidin-3-O-beta-glucopyranosyl-(1-4)-O-beta-diginopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



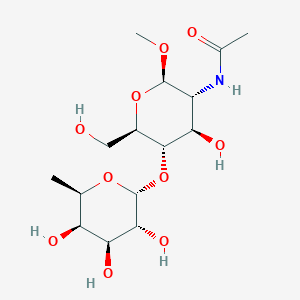



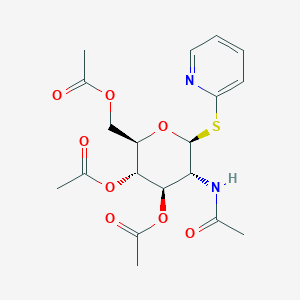


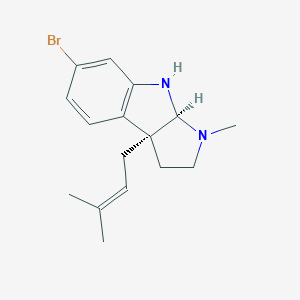
![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)
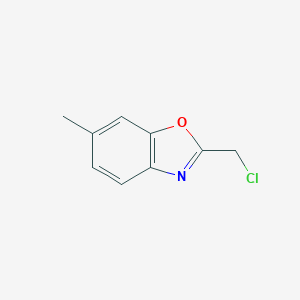

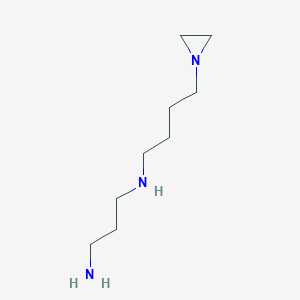
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
